(2-Methyl-4-(trifluoromethyl)phenyl)methanamine

描述

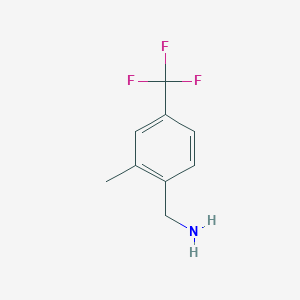

(2-Methyl-4-(trifluoromethyl)phenyl)methanamine is an organic compound with the molecular formula C9H10F3N. It is a derivative of benzylamine, where the benzene ring is substituted with a methyl group at the second position and a trifluoromethyl group at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4-(trifluoromethyl)phenyl)methanamine typically involves the reduction of the corresponding benzaldehyde derivative. One common method involves the following steps :

Starting Material: 2-Methyl-4-(trifluoromethyl)benzaldehyde.

Reduction: The benzaldehyde is reduced using sodium borohydride (NaBH4) in methanol to form the corresponding benzyl alcohol.

Amination: The benzyl alcohol is then converted to the amine using ammonium chloride (NH4Cl) and sodium cyanoborohydride (NaBH3CN) in methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

化学反应分析

Types of Reactions

(2-Methyl-4-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.

科学研究应用

Pharmaceutical Applications

1.1 Antidepressant and Anxiolytic Potential

Research indicates that (2-Methyl-4-(trifluoromethyl)phenyl)methanamine exhibits significant biological activity, particularly in modulating neurotransmitter systems. It has been studied for its potential as an antidepressant and anxiolytic agent due to its interaction with serotonin and norepinephrine transporters. This interaction can enhance neurotransmitter levels in synaptic clefts, which may alleviate symptoms of depression and anxiety.

1.2 Anti-inflammatory and Analgesic Properties

Compounds with similar structural features have demonstrated anti-inflammatory and analgesic effects. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for therapeutic applications in pain management and inflammation-related disorders.

1.3 Structure-Activity Relationship Studies

The compound's unique structure allows for extensive structure-activity relationship (SAR) studies. For instance, variations in the methyl position or substitution patterns can lead to different biological activities. This versatility is valuable in drug design, where slight modifications can yield compounds with improved efficacy or reduced side effects.

Chemical Synthesis Applications

2.1 Building Block for Complex Molecules

This compound serves as a building block in organic synthesis. Its amine functionality allows for conjugation with other molecules, facilitating the creation of more complex structures for various research purposes.

2.2 Microwave-Assisted Synthesis

Recent advancements in synthetic methodologies include microwave-assisted techniques that improve yields and reduce reaction times when synthesizing this compound. Such methods are becoming increasingly popular in organic chemistry due to their efficiency.

Material Science Applications

The incorporation of trifluoromethyl groups into materials can enhance their properties, such as thermal stability and hydrophobicity. Research is ongoing into how this compound can be utilized in developing advanced materials with tailored characteristics for specific applications.

Case Study 1: Antidepressant Activity

A study focusing on this compound revealed its ability to enhance serotonin reuptake inhibition compared to other compounds lacking the trifluoromethyl group. This finding supports its potential use as a more effective antidepressant candidate.

Case Study 2: Synthesis Optimization

Research conducted on microwave-assisted synthesis highlighted significant improvements in yield (up to 90%) when synthesizing this compound compared to traditional methods that yielded only 50% under similar conditions.

作用机制

The mechanism of action of (2-Methyl-4-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .

相似化合物的比较

Similar Compounds

4-(Trifluoromethyl)benzylamine: Similar structure but lacks the methyl group at the second position.

2-Fluoro-4-(trifluoromethyl)benzylamine: Contains a fluorine atom instead of a methyl group at the second position.

Uniqueness

(2-Methyl-4-(trifluoromethyl)phenyl)methanamine is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it valuable for various applications .

生物活性

(2-Methyl-4-(trifluoromethyl)phenyl)methanamine, a compound characterized by its trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological targets, and relevant case studies.

- Molecular Formula : C10H12F3N

- Molecular Weight : 201.21 g/mol

- CAS Number : 13406-29-6

- Physical State : Solid at room temperature

The biological activity of this compound is largely attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.

Neurotransmitter Modulation

Studies indicate that this compound can modulate neurotransmitter release, particularly affecting serotonin and norepinephrine pathways. The presence of the trifluoromethyl group is known to enhance the binding affinity to serotonin receptors, potentially increasing antidepressant-like effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to this compound. For instance, compounds with similar scaffolds have demonstrated significant cytotoxicity against various cancer cell lines, including:

- K562 (chronic myelogenous leukemia)

- MCF-7 (breast adenocarcinoma)

- HeLa (cervical carcinoma)

Table 1 summarizes the IC50 values of related compounds in different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | K562 | 2.27 |

| 2 | MCF-7 | 3.50 |

| 3 | HeLa | 1.42 |

| 4 | A549 | 4.56 |

Study on MMP Inhibition

A significant study investigated the inhibitory effects of related compounds on matrix metalloproteinase-1 (MMP-1). Compound derivatives were synthesized and tested for their ability to inhibit MMP-1, revealing that the trifluoromethyl substitution significantly increased potency—up to 60-fold compared to non-fluorinated analogs .

Antiviral Activity

Another research focused on the antiviral potential of phenylthiazole derivatives, which share structural similarities with this compound. These compounds were shown to inhibit flavivirus replication by targeting viral envelope proteins, suggesting a potential antiviral application for related structures .

Toxicological Considerations

While exploring the biological activities, it is crucial to consider the safety profile. The compound has been associated with skin and eye irritation upon exposure, necessitating careful handling in laboratory settings .

属性

IUPAC Name |

[2-methyl-4-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-6-4-8(9(10,11)12)3-2-7(6)5-13/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJKHBXPGXRDHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60727887 | |

| Record name | 1-[2-Methyl-4-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874571-73-0 | |

| Record name | 1-[2-Methyl-4-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。